(1-Benzylpiperidin-4-yl)methanamine, also known by its IUPAC name, is an organic compound classified within the piperidine family. This compound features a piperidine ring that is substituted with a benzyl group and an amine functional group. Its chemical structure can be represented by the molecular formula and is associated with various scientific applications, particularly in the fields of chemistry and pharmacology.
The compound can be sourced from various chemical suppliers and databases, including Benchchem and PubChem, which provide detailed information regarding its properties, synthesis, and applications . It falls under the category of amines and heterocycles, specifically as a substituted piperidine derivative.
The synthesis of (1-Benzylpiperidin-4-yl)methanamine typically involves the reaction of benzylamine with 1-benzyl-4-piperidone. A common synthetic route includes:
The reaction conditions often require specific solvents such as ethanol or dichloromethane, and may involve catalysts to enhance yield and purity. The optimization of these parameters is crucial for industrial applications where scalability is necessary.
The molecular structure of (1-Benzylpiperidin-4-yl)methanamine consists of a piperidine ring connected to a benzyl group via one nitrogen atom. The structural representation can be described by its InChI key: ONAOYLIDWZWIIL-UHFFFAOYSA-N
, which provides a unique identifier for this compound in chemical databases .
InChI=1S/C13H20N2/c1-14-11-9-15(10-8-11)12-13(14)7-5-3-2-4-6-13/h2-6,11,14H,7-10H2,1H3
(1-Benzylpiperidin-4-yl)methanamine can participate in various chemical reactions:
The reagents used in these reactions include:
The mechanism of action for (1-Benzylpiperidin-4-yl)methanamine primarily involves its interaction with neurotransmitter systems. It has been studied for its potential as a monoamine releasing agent, influencing neurotransmitter release such as dopamine and norepinephrine.
Research indicates that this compound may interact with various receptors in the central nervous system, potentially affecting mood and cognitive functions .
(1-Benzylpiperidin-4-yl)methanamine is typically characterized by:
Key chemical properties include:
Relevant data from experimental studies suggest that careful handling is required due to potential reactivity under certain conditions .
(1-Benzylpiperidin-4-yl)methanamine has several scientific uses:
(1-Benzylpiperidin-4-yl)methanamine serves as a fundamental pharmacophore in dual cholinesterase inhibitors, targeting both AChE and BChE with balanced potency. Its benzylpiperidine moiety enables selective binding to the catalytic anionic site (CAS) of AChE through cation-π interactions with Phe330 and π-stacking with Trp84, while extended hybrid structures simultaneously engage the peripheral anionic site (PAS) via appended aromatic groups [1] [6]. Molecular docking studies reveal that derivatives like 8c1 exhibit non-competitive (AChE; Ki = 0.14 µM) and mixed-type (BChE; Ki = 0.46 µM) inhibition, enabling sustained acetylcholine modulation across Alzheimer’s disease (AD) stages [2]. Crucially, BChE inhibition gains therapeutic relevance in advanced AD, where BChE activity increases by 40–90% and compensates for declining AChE [8].
Table 1: Cholinesterase Inhibition Profiles of Key Derivatives
Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | BBB Permeability (Pₑ, 10⁻⁶ cm/s) |
---|---|---|---|
8c1 | 0.61 | 2.04 | 14.34 |
15b | 0.39 ± 0.11 | >10 | Not reported |
6b | 0.00014 | Not reported | Predicted high |
Donepezil (Ref.) | 0.6 ± 0.05 | Inactive | 12.1 |
Structural optimization of (1-benzylpiperidin-4-yl)methanamine yields derivatives surpassing standard therapeutics in potency and selectivity. Compound 6b (IC₅₀ = 0.14 nM) exhibits 4,286-fold greater AChE inhibition than donepezil (IC₅₀ = 0.6 µM) due to enhanced CAS binding via hydrogen bonding with Trp279 [5]. Similarly, benzimidazolinone derivative 15j (BChE IC₅₀ = 0.16 µM) demonstrates 62.5-fold greater potency than tacrine (BChE IC₅₀ = 10 µM) while avoiding hepatotoxic quinone formation [4]. Hybridization strategies further enhance efficacy: Phenothiazine-donepezil hybrids (e.g., 11d, 12d) inhibit AChE/BChE in the low micromolar range (IC₅₀ = 1–5 µM) while retaining antioxidant capacity—a dual functionality absent in tacrine analogs [1].
The benzylpiperidine scaffold confers indirect antioxidant effects by mitigating mitochondrial dysfunction and reactive oxygen species (ROS) overproduction in neuronal cells. Hybrid compounds like 13 significantly reduce H₂O₂-induced cytotoxicity in SH-SY5Y neuroblastoma cells (≥80% viability at 10 µM) without intrinsic cytotoxicity [1]. Mechanistically, this protection correlates with DPPH radical scavenging (IC₅₀ = 25–50 µM) and inhibition of lipid peroxidation cascades [1] [4]. In scopolamine-induced cognitive impairment models, derivatives such as 15b and 15j restore memory retention in Morris water maze tests by preserving hippocampal redox homeostasis [4].
Though not a primary muscarinic ligand, (1-benzylpiperidin-4-yl)methanamine’s structural analogs exhibit subtype-selective receptor modulation. The benzylamine moiety enables M2/M3 differentiation, with N-aryl substitutions favoring M3 antagonism—a trait exploitable for smooth muscle hyperactivation disorders [6]. M3 receptors dominate postjunctional sites in detrusor muscle and airways; their blockade reduces involuntary contractions without cardiac (M2-mediated) effects [6].
Computational models indicate that piperidine-linked benzamides derived from this scaffold achieve >100-fold M3 selectivity over M1/M4 subtypes, positioning them as candidates for overactive bladder therapy [6]. Similarly, fluorinated analogs show high bronchial M3 affinity (Ki < 10 nM), suggesting potential in chronic obstructive pulmonary disease (COPD) by reducing acetylcholine-driven bronchoconstriction [6]. In vivo validation remains ongoing, but ex vivo studies confirm dose-dependent bladder smooth muscle relaxation.
(1-Benzylpiperidin-4-yl)methanamine enables rational design of MTDLs by conjugating cholinesterase inhibition with disease-modifying functions:
Table 2: Multitarget Profiles of Key Hybrid Derivatives
Compound | AChE IC₅₀ (µM) | Aβ Aggregation Inhibition (%) | Metal Chelation Strength (log K, Cu²⁺) | Neuroprotection (Cell Viability %) |
---|---|---|---|---|
9 | 1.6 | 60.7 | Moderate | 85 (vs. Aβ toxicity) |
11d | 1.2 | 52.1 | Weak | 78 (vs. H₂O₂ stress) |
5 | 8.3 | 38.9 | 12.4 | 92 (vs. Cu-Aβ toxicity) |
Pharmacokinetically, these hybrids maintain drug-likeness: clog P (1.9–4.7), molecular weight (<500 Da), and blood-brain barrier penetration (predicted log BB > 0.3) [9]. Their MTDL efficacy validates (1-benzylpiperidin-4-yl)methanamine as a versatile scaffold for addressing AD’s multifactorial pathology.
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 13052-73-8
CAS No.: 61109-48-6